methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate
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Overview
Description
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylate group, and a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate typically involves the reaction of 3-methylfuran-2-carboxylic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-methylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a phosphorylating agent, modifying the activity of enzymes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another furan derivative with different functional groups.
3-(Dimethylphosphoryl)-2-methylfuran: Lacks the carboxylate group but has a similar furan ring and dimethylphosphoryl group.
Uniqueness
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a carboxylate and a dimethylphosphoryl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
2639433-54-6 |
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Molecular Formula |
C9H13O4P |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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